molecular formula C19H18Cl3N3O B610967 SR-17018 CAS No. 2134602-45-0

SR-17018

货号: B610967
CAS 编号: 2134602-45-0
分子量: 410.7 g/mol
InChI 键: LAGUDYUGRSQDKS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

SR17018 is a novel compound that acts as a biased agonist at the mu-opioid receptor. It is selective for activation of the G-protein signaling pathway over beta-arrestin 2 recruitment. This compound has shown promising analgesic effects in animal studies with reduced respiratory depression and development of tolerance compared to conventional opioids .

科学研究应用

Pharmacokinetics

  • Bioavailability : SR17018 is orally bioavailable with a pharmacokinetic half-life of 6-8 hours.
  • Distribution : It exhibits a 3:1 brain to plasma ratio, allowing effective central nervous system penetration .

Scientific Research Applications

SR17018 has been extensively studied in various preclinical models, showcasing its potential across multiple domains:

Pain Models

  • Hot Plate Assay :
    • SR17018 demonstrated sustained analgesic effects without significant tolerance development after repeated dosing. This contrasts with traditional opioids that often lead to tolerance .
  • Formalin-Induced Inflammatory Pain :
    • The compound maintained efficacy across multiple doses, indicating its potential for treating inflammatory pain conditions .
  • Chemotherapy-Induced Neuropathy :
    • In models of neuropathic pain induced by chemotherapy agents, SR17018 exhibited greater potency and efficacy compared to morphine and oxycodone, retaining effectiveness upon chronic administration .

Comparative Efficacy Studies

Recent studies have highlighted the comparative advantages of SR17018 over conventional opioids:

  • Tolerance Development : Unlike morphine, which induces significant tolerance, SR17018 showed reduced tolerance in the hot plate test and maintained analgesic efficacy over time .
  • Respiratory Depression : SR17018 produced significantly less respiratory suppression compared to traditional opioids, addressing a major safety concern in opioid therapy .

Case Studies and Research Findings

Several key studies have documented the efficacy and safety profile of SR17018:

Chronic Administration Studies

Mice treated with SR17018 exhibited no significant withdrawal symptoms compared to those treated with morphine. This suggests a lower potential for dependence and withdrawal issues associated with long-term opioid therapy .

Comparative Studies

In head-to-head trials, SR17018 outperformed both morphine and oxycodone in terms of analgesic efficacy while eliciting fewer side effects. This positions it as a promising candidate for pain management strategies, particularly in populations at risk for opioid dependence .

Summary of Key Findings

Study FocusFindings
Hot Plate AssaySustained analgesia without significant tolerance development.
Formalin-Induced Inflammatory PainMaintained efficacy across multiple doses.
Chemotherapy-Induced NeuropathyGreater potency than morphine and oxycodone; retained effectiveness upon chronic use.
Respiratory DepressionSignificantly less than traditional opioids, enhancing safety profile.
Dependence PotentialLower potential for dependence compared to conventional opioids.

作用机制

Target of Action

SR-17018 is a drug that acts as a biased agonist at the µ-opioid receptor (MOR) . The µ-opioid receptor is a G protein-coupled receptor expressed widely throughout the body but most notably in brain regions involved in nociception, respiration, and reinforcement .

Mode of Action

This compound selectively activates the G-protein signaling pathway over β-arrestin 2 recruitment . This selective activation, known as biased agonism, allows this compound to produce analgesic effects while causing less respiratory depression and development of tolerance than conventional opioids . It has also been shown that this compound can reverse morphine tolerance and prevent withdrawal .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the G-protein signaling pathway . When this compound binds to the µ-opioid receptor, it stimulates a receptor phosphorylation pattern that is indistinguishable from that induced by the full agonist DAMGO . Unlike DAMGO-induced MOR phosphorylation, which is reversible within minutes after agonist washout, this compound-induced MOR phosphorylation persists for hours under otherwise identical conditions .

Pharmacokinetics

It is known that the compound has a high affinity for the µ-opioid receptor . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on its bioavailability.

Result of Action

The primary result of this compound’s action is its analgesic effects . It has been shown to alleviate withdrawal symptoms and reduce the expression of MOR receptors over time, thus reducing tolerance . In animal studies, it has been found to produce analgesic effects with less respiratory depression and development of tolerance than conventional opioids .

准备方法

The synthetic route for SR17018 involves several key steps. The starting material is typically a substituted benzimidazole, which undergoes a series of reactions to introduce the necessary functional groups. The reaction conditions often involve the use of strong bases, such as sodium hydride, and various organic solvents.

化学反应分析

SR17018 undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of SR17018 can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .

生物活性

SR17018 is a novel compound developed as a mu-opioid receptor (MOR) agonist, primarily characterized by its unique pharmacological profile that distinguishes it from traditional opioids. This article reviews the biological activity of SR17018, focusing on its receptor interactions, efficacy in pain models, and potential therapeutic advantages.

Overview of SR17018

SR17018 was designed to preferentially activate G-protein signaling pathways while minimizing β-arrestin recruitment, a characteristic that suggests a potential for reduced side effects typically associated with opioid use, such as respiratory depression and tolerance development .

Receptor Phosphorylation

One of the most notable aspects of SR17018's biological activity is its atypical phosphorylation profile at the mu-opioid receptor. Initial studies indicated that SR17018 induces a unique phosphorylation pattern, initially limited to Ser375 within the first 20 minutes of exposure. Prolonged exposure leads to multisite phosphorylation akin to high-efficacy agonists like DAMGO .

  • Phosphorylation Kinetics :
    • Initial Phase (0-20 min) : Limited to Ser375.
    • Extended Phase (>30 min) : Multisite phosphorylation observed.

This differential phosphorylation may contribute to the biased signaling observed with SR17018, suggesting that it engages different G-protein coupled pathways compared to traditional opioids .

Efficacy in Pain Models

SR17018 has been evaluated across various pain models demonstrating significant analgesic effects comparable to morphine but with a markedly improved safety profile.

Comparative Potency and Efficacy

CompoundPotency (GTPγS Binding)Respiratory DepressionTolerance Development
SR17018Similar to MorphineMinimalLess than Morphine
MorphineStandardHighSignificant
OxycodoneLowerModerateSignificant
  • Antinociceptive Effects : In mouse models, SR17018 produced antinociception similar to morphine in both acute and chronic settings. Notably, it retained efficacy without developing tolerance as seen with morphine and oxycodone .

Specific Pain Models

  • Hot Plate Assay :
    • SR17018 maintained efficacy without significant tolerance development after repeated dosing.
  • Formalin-Induced Inflammatory Pain :
    • Demonstrated sustained analgesic effects across multiple doses.
  • Chemotherapy-Induced Neuropathy :
    • Exhibited superior potency compared to morphine and oxycodone, maintaining effectiveness upon repeated administration .

Side Effects and Safety Profile

The safety profile of SR17018 is particularly noteworthy. Studies indicate that it produces significantly less respiratory suppression compared to traditional opioids. This characteristic is crucial given the high incidence of respiratory depression associated with opioid therapies .

Case Studies and Research Findings

Recent research has highlighted the potential of SR17018 in clinical settings:

  • Chronic Administration Studies : Mice treated with SR17018 showed no significant withdrawal symptoms compared to those treated with morphine, suggesting a lower potential for dependence .
  • Comparative Studies : In head-to-head trials, SR17018 outperformed both morphine and oxycodone in terms of efficacy while eliciting fewer side effects, making it a promising candidate for pain management strategies in opioid-dependent populations .

属性

IUPAC Name

5,6-dichloro-3-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]-1H-benzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18Cl3N3O/c20-13-3-1-12(2-4-13)11-24-7-5-14(6-8-24)25-18-10-16(22)15(21)9-17(18)23-19(25)26/h1-4,9-10,14H,5-8,11H2,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAGUDYUGRSQDKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C3=CC(=C(C=C3NC2=O)Cl)Cl)CC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18Cl3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101336689
Record name SR-17018
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101336689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2134602-45-0
Record name SR-17018
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2134602450
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SR-17018
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101336689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SR-17018
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2M8P7UAW4W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
SR17018
Reactant of Route 2
Reactant of Route 2
SR17018
Reactant of Route 3
Reactant of Route 3
SR17018
Reactant of Route 4
Reactant of Route 4
SR17018
Reactant of Route 5
Reactant of Route 5
SR17018
Reactant of Route 6
Reactant of Route 6
SR17018

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。